[2-[(5-Chloropyridin-2-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate
Description
[(5-chloropyridin-2-yl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate is a complex organic compound featuring a pyridine ring substituted with a chloropyridinyl carbamoyl group and a methylsulfanyl group
Properties
CAS No. |
808158-91-0 |
|---|---|
Molecular Formula |
C14H12ClN3O3S |
Molecular Weight |
337.8 g/mol |
IUPAC Name |
[2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C14H12ClN3O3S/c1-22-13-10(3-2-6-16-13)14(20)21-8-12(19)18-11-5-4-9(15)7-17-11/h2-7H,8H2,1H3,(H,17,18,19) |
InChI Key |
OZDCLJOHEZBQNJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)OCC(=O)NC2=NC=C(C=C2)Cl |
solubility |
3.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-chloropyridin-2-yl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate typically involves multi-step organic reactions One common approach is to start with the chlorination of pyridine to introduce the 5-chloropyridinyl group This is followed by the formation of the carbamoyl group through a reaction with an appropriate isocyanate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[(5-chloropyridin-2-yl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
[(5-chloropyridin-2-yl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use as a probe in biochemical assays due to its unique functional groups.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [(5-chloropyridin-2-yl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar aromatic structures but differ in their functional groups and substitution patterns.
Bromomethyl methyl ether: Shares the methyl ether functional group but differs significantly in its overall structure and reactivity.
tert-Butyl carbamate: Contains a carbamate group similar to the carbamoyl group in the target compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
